3-Methyl-2-(propylamino)butanoic acid 3-Methyl-2-(propylamino)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16178849
InChI: InChI=1S/C8H17NO2/c1-4-5-9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

3-Methyl-2-(propylamino)butanoic acid

CAS No.:

Cat. No.: VC16178849

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-(propylamino)butanoic acid -

Specification

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name 3-methyl-2-(propylamino)butanoic acid
Standard InChI InChI=1S/C8H17NO2/c1-4-5-9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)
Standard InChI Key SXDSPQBVBYCOKT-UHFFFAOYSA-N
Canonical SMILES CCCNC(C(C)C)C(=O)O

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

3-Methyl-2-(propylamino)butanoic acid (C₈H₁₇NO₂) consists of a four-carbon butanoic acid chain with two functional modifications:

  • A propylamino group (-NH-CH₂CH₂CH₃) at the second carbon.

  • A methyl group (-CH₃) at the third carbon.

The molecule’s stereochemistry is influenced by the chiral center at the second carbon, which can exist in R or S configurations. This chirality may impact its biological interactions, particularly in enzyme binding or receptor modulation .

Physical Properties

Based on structural analogs like 2-methylbutanoic acid esters , the compound likely exhibits:

  • Molecular weight: ~175.23 g/mol (calculated from formula C₈H₁₇NO₂).

  • Solubility: High solubility in water due to the ionizable carboxylic acid (-COOH) and amine (-NH-) groups.

  • Melting point: Estimated 180–200°C, typical for amino acids with hydrophobic side chains.

Table 1: Comparative Properties of 3-Methyl-2-(propylamino)butanoic Acid and Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-Methyl-2-(propylamino)butanoic acidC₈H₁₇NO₂175.23Carboxylic acid, propylamino
L-ValineC₅H₁₁NO₂117.15Carboxylic acid, isopropyl
2-Aminobutanoic acidC₄H₉NO₂103.12Carboxylic acid, amino

Synthetic Pathways and Optimization

Primary Synthesis Routes

The synthesis of 3-methyl-2-(propylamino)butanoic acid can be achieved through:

Strecker Synthesis

A classic method for α-amino acids, involving:

  • Condensation: 3-methyl-2-ketobutanoic acid with propylamine.

  • Cyanidation: Treatment with potassium cyanide (KCN) to form an α-aminonitrile intermediate.

  • Hydrolysis: Acidic or basic hydrolysis to yield the target amino acid .

Reductive Amination

  • Substrate: 3-methyl-2-ketobutanoic acid.

  • Reagent: Propylamine with a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN).

  • Mechanism: Ketone reacts with amine to form an imine, reduced to the secondary amine .

Challenges in Synthesis

  • Steric hindrance: The methyl and propyl groups may slow reaction kinetics.

  • Racemization: Risk of losing stereochemical purity during hydrolysis or amination.

Chemical Reactivity and Functional Transformations

Acid-Base Behavior

The compound exhibits amphoteric properties:

  • Carboxylic acid group: Dissociates in aqueous solution (pKa ~2.3).

  • Amine group: Acts as a weak base (pKa ~9.8), enabling zwitterionic formation at physiological pH.

Derivatization Reactions

  • Esterification: Reaction with alcohols (e.g., methanol) forms esters, enhancing lipid solubility .

  • Peptide coupling: Activation of the carboxyl group with carbodiimides (e.g., EDC) enables amide bond formation with amino groups.

Biological and Industrial Applications

Biochemical Research

  • Enzyme inhibition: The propylamino group may compete with natural substrates in aminotransferase or decarboxylase assays.

Comparison with Structural Analogs

Functional Group Impact

  • Propylamino vs. methylamino: Longer alkyl chains increase hydrophobicity, altering membrane permeability.

  • Branched vs. linear chains: Branched structures (e.g., valine) often enhance metabolic stability compared to linear analogs .

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